2-Methyl-4-propylpentane-1,5-diol
Description
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methyl-4-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
BNMHDPZDANSITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CO)CO |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Precursors
One of the most common industrial approaches to preparing branched diols structurally related to 2-Methyl-4-propylpentane-1,5-diol is catalytic hydrogenation of suitable ketone or unsaturated alcohol precursors. For example, diacetone alcohol derivatives are hydrogenated using metal catalysts such as ruthenium on carbon under controlled temperature and pressure conditions to yield diols with high purity and yield.
- Catalyst: Ruthenium-based catalysts (e.g., 5% ruthenium on activated carbon)
- Temperature: 30 to 90 °C
- Hydrogen Pressure: 10 to 80 bar
- Solvent: Often aqueous or alcohol-based media
- Outcome: High purity diol suitable for industrial applications such as humectants, plasticizers, antifreeze agents, and additives in waxes and soaps.
Though this specific patent and industrial process describe 2-Methylpentane-2,4-diol, the methodology is adaptable to synthesize 2-Methyl-4-propylpentane-1,5-diol by selecting appropriate precursors with the propyl substituent at the 4-position.
Multi-Step Organic Synthesis via Functional Group Transformations
Another approach involves stepwise organic synthesis starting from simpler pentane derivatives:
- Step 1: Introduction of methyl and propyl substituents on a pentane backbone via alkylation reactions.
- Step 2: Selective oxidation or halogenation at terminal carbons (positions 1 and 5).
- Step 3: Conversion of terminal functional groups (e.g., halides or carbonyls) to hydroxyl groups through nucleophilic substitution or reduction.
This method requires careful control of reaction conditions to avoid over-oxidation or side reactions and to maintain the integrity of the branched alkane structure.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) | Purity Achieved (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Ruthenium/C catalyst, H2 (10-80 bar), 30-90 °C | High purity, scalable industrial process | Requires expensive catalysts, high pressure | 85-95 | >99 |
| Multi-Step Organic Synthesis | Alkylation, oxidation, reduction steps | Flexibility in substituent placement | Complex, time-consuming, multiple purification steps | 50-70 | 95-98 |
| Biocatalytic Hydroxylation (Emerging) | Enzymes or engineered microbes | High regioselectivity, mild conditions | Limited availability, scale-up challenges | N/A | Potentially high |
Research Findings and Notes
- The catalytic hydrogenation method is the most documented and industrially relevant for structurally similar diols, providing a direct route from diacetone alcohol derivatives to branched diols with high purity and yield.
- The multi-step organic synthesis route allows for structural customization but is less efficient and more labor-intensive.
- No direct commercial or academic reports specifically detail the enzymatic synthesis of 2-Methyl-4-propylpentane-1,5-diol, but advances in biocatalysis suggest potential future methods.
- The compound’s molecular formula is C9H20O2 with a molecular weight of approximately 160.25 g/mol.
- The presence of two hydroxyl groups at terminal positions and branched alkyl substituents influences the choice of synthetic route to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
2-Methyl-4-propylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It is investigated for its antimicrobial properties and potential use in dermatological formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .
Comparison with Similar Compounds
Limitations and Discrepancies
- Pharmacological Relevance : Aromatic diols like Compound 66 exhibit stronger bioactivity due to their fused-ring systems, which facilitate interactions with enzyme active sites (e.g., EGFR kinase domain) . Aliphatic diols generally lack this capability.
- Data Gaps: No solubility, toxicity, or synthetic data exists in the provided materials for 2-methyl-4-propylpentane-1,5-diol, limiting direct comparisons.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-4-propylpentane-1,5-diol, and how can reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis may involve Grignard reactions with substituted cyclic ethers (e.g., tetrahydrofuran derivatives) or catalytic hydrogenation of unsaturated precursors. Reaction parameters like temperature and catalyst choice (e.g., Pd/C for hydrogenation) critically affect stereoselectivity. Purification via fractional distillation or chiral chromatography is recommended to isolate enantiomers .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of 2-Methyl-4-propylpentane-1,5-diol?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~162.162 g/mol for C₉H₁₈O₂). Infrared (IR) spectroscopy identifies hydroxyl and alkyl group vibrations. Compare data with computational predictions or known analogs like 2,4-dimethylpentane-1,5-diol .
Q. How can researchers evaluate the biocompatibility and dermal safety of 2-Methyl-4-propylpentane-1,5-diol for biomedical applications?
- Methodology : Use in vitro assays (e.g., MTT for cytotoxicity on human keratinocytes) and ex vivo skin penetration studies (Franz diffusion cells). Reference safety frameworks for alkane diols, such as OECD SIDS guidelines, to assess irritation potential and systemic toxicity .
Advanced Research Questions
Q. What computational strategies are recommended to predict the molecular interactions of 2-Methyl-4-propylpentane-1,5-diol with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against targets like antimicrobial enzymes or receptors. Validate docking scores (e.g., affinity ≤ -5 kcal/mol) with in vitro binding assays. Cross-reference with studies on structurally similar diols, such as 2-methoxy-9,10-dihydrophenanthrene-4,5-diol .
Q. How can conflicting data on the antimicrobial efficacy of 2-Methyl-4-propylpentane-1,5-diol across studies be resolved?
- Methodology : Standardize testing protocols (e.g., broth microdilution per CLSI guidelines) to control variables like bacterial strain selection and diol concentration. Perform dose-response curves and statistical meta-analysis to identify trends. Compare with pentane-1,5-diol’s bactericidal mechanisms, which involve membrane disruption .
Q. What advanced purification techniques are required to separate stereoisomers of 2-Methyl-4-propylpentane-1,5-diol?
- Methodology : Employ chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) or supercritical fluid chromatography (SFC). Confirm enantiomeric purity via polarimetry or chiral shift reagents in NMR. Reference methods used for meso-2,4-dimethylpentane-1,5-diol isolation .
Q. How does the solvent behavior of 2-Methyl-4-propylpentane-1,5-diol influence its role as a reaction medium in organic synthesis?
- Methodology : Study solvent polarity (logP ≈ 1.5–2.0) and hydrogen-bonding capacity using Kamlet-Taft parameters. Test its efficiency in SN2 reactions or as a co-solvent in biphasic systems. Compare with propane-1,2-diol’s solvent properties, noting reduced irritation potential .
Q. What methodologies are appropriate for assessing the environmental biodegradation of 2-Methyl-4-propylpentane-1,5-diol?
- Methodology : Conduct OECD 301F (Closed Bottle Test) to measure biochemical oxygen demand (BOD) over 28 days. Use GC-MS to track degradation intermediates. Cross-validate with data from alkane diols like hexamethylene glycol, which show moderate biodegradability under aerobic conditions .
Methodological Notes
- Data Interpretation : Always cross-reference spectral data with computational models (e.g., Gaussian for IR/NMR prediction) to resolve ambiguities in stereochemistry .
- Safety Protocols : Adopt PPE guidelines from Safety Data Sheets (SDS) of analogous diols (e.g., pentane-1,5-diol’s handling recommendations) to mitigate inhalation and dermal exposure risks .
- Contradictory Results : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) and apply multivariate analysis to isolate variables affecting antimicrobial or solvent performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
